Icariin

Overview

Description

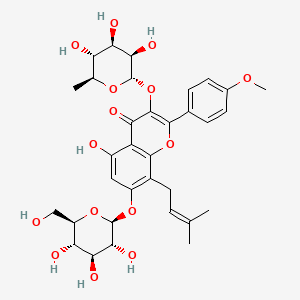

Icariin (C₃₃H₄₀O₁₅) is a prenylated flavonol glycoside and the primary bioactive constituent of Epimedium species, a genus widely used in traditional Chinese medicine for treating osteoporosis, cardiovascular diseases, and neurodegenerative disorders . Structurally, this compound features a hydroxylated B-ring, a glycoside moiety at the C-7 position, and a prenyl group at C-8, contributing to its unique pharmacological properties . Key mechanisms include activation of the PI3K/AKT pathway to promote osteogenic differentiation in bone mesenchymal stem cells (BMSCs) , modulation of insulin/IGF-1 signaling to extend healthspan in C. elegans , and suppression of reactive oxygen species (ROS)-mediated apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Icariin can be synthesized through various methods. One efficient method involves the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids to this compound using a novel GH78 α-L-rhamnosidase enzyme . The enzyme hydrolyzes the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce this compound with a molar conversion rate of 92.3% . Another method involves the use of molecularly imprinted polymers (MIPs) prepared by precipitation polymerization, which exhibit good adsorption and recognition abilities for this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Epimedium plants. The process includes the use of fungal α-L-rhamnosidase to hydrolyze epimedin C to this compound . This method has shown high efficiency and can be scaled up for industrial applications. Additionally, whole-cell catalysis using recombinant Escherichia coli strains expressing α-L-rhamnosidase and β-glucosidase has been developed for efficient this compound production .

Chemical Reactions Analysis

Types of Reactions: Icariin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is the hydrolysis of this compound to icaritin by α-L-rhamnosidases and β-glucosidases .

Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include α-L-rhamnosidase and β-glucosidase enzymes. The reaction conditions typically involve a pH range of 5.0 to 7.0 and temperatures between 30°C to 40°C .

Major Products: The major product formed from the hydrolysis of this compound is icaritin, which has higher bioactivity and is used in various therapeutic applications .

Scientific Research Applications

Neuroprotective Effects

Icariin has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research indicates that this compound can:

- Reduce Amyloid Beta Production : this compound inhibits the expression of amyloid precursor protein (APP) and beta-secretase, leading to decreased amyloid-beta accumulation in animal models of Alzheimer's disease .

- Enhance Neurogenesis : Studies have shown that this compound promotes neurogenesis and improves cognitive functions by increasing the viability of neurons under stress conditions .

- Anti-inflammatory Effects : this compound mitigates inflammation associated with cerebral ischemia by downregulating pro-inflammatory cytokines like IL-1β and TGF-β1 .

Case Study: this compound in Alzheimer's Disease

In a study involving transgenic mice, this compound treatment significantly reduced amyloid plaques and improved spatial learning abilities, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Anticancer Properties

This compound has demonstrated promising anticancer effects in various studies. Key findings include:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, particularly in lung cancer models, by inhibiting the PI3K/AKT signaling pathway .

- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways and increases oxidative stress markers like reactive oxygen species (ROS) .

- Bone Metastasis Inhibition : this compound has been shown to inhibit bone metastasis in lung cancer by modulating receptor activator of nuclear factor kappa-B ligand (RANKL) and osteoprotegerin levels .

Case Study: Clinical Trial on Lung Cancer

A clinical trial involving patients with advanced non-small cell lung cancer demonstrated that this compound significantly improved progression-free survival compared to conventional therapies, highlighting its potential as an adjunct treatment .

Reproductive Health

This compound is recognized for its positive effects on reproductive health, particularly in enhancing fertility and combating erectile dysfunction:

- Sperm Quality Improvement : Research indicates that this compound enhances sperm quality and motility, making it a potential treatment for male infertility .

- Erectile Function Enhancement : this compound has been shown to improve erectile function following nerve injury, suggesting its role as a natural aphrodisiac and treatment for erectile dysfunction .

Case Study: this compound and Male Fertility

In a study on male rats exposed to oxidative stress, this compound administration led to significant improvements in sperm parameters and hormonal balance, indicating its protective effects against reproductive toxicity .

Cardiovascular Health

This compound exhibits cardioprotective effects through various mechanisms:

- Antioxidant Activity : As a natural antioxidant, this compound helps reduce oxidative stress in cardiac tissues, which is beneficial for conditions like coronary artery disease .

- Improvement of Cardiac Function : this compound enhances cardiac function by modulating calcium homeostasis and reducing inflammation within the cardiovascular system .

Case Study: this compound in Heart Disease

In experimental models of heart failure, this compound treatment resulted in improved cardiac output and reduced myocardial damage, supporting its use as a cardioprotective agent .

Osteoprotective Effects

This compound is also noted for its role in bone health:

- Bone Density Improvement : Studies suggest that this compound can enhance bone mineral density and promote osteoblast activity while inhibiting osteoclastogenesis, making it valuable for osteoporosis management .

Case Study: this compound for Osteoporosis

Clinical trials have indicated that this compound supplementation leads to significant increases in bone mineral density among postmenopausal women, showcasing its potential as a therapeutic option for osteoporosis prevention .

Mechanism of Action

Icariin exerts its effects through various molecular targets and pathways. It activates the PI3K-AKT and Nrf-2 signaling pathways, which are involved in its anti-oxidative and anti-inflammatory actions . This compound also modulates the NFκB/NALP3, IGF-1, MiR-223-3p/NALP3, TLR4/NFκB, and WNT1/β-catenin pathways, contributing to its wide range of pharmacological effects . Additionally, this compound has been shown to inhibit the proliferation of cancer cells and stimulate apoptosis by targeting the PI3K-AKT pathway .

Comparison with Similar Compounds

Hydroxycholesterol

Structural Similarities: Hydroxycholesterol lacks the flavonoid backbone of icariin but shares osteogenic gene expression signatures, particularly in upregulating BMP-2 and Runx2 . Mechanistic Differences:

- Primary Target : Acts via liver X receptor (LXR) activation, unlike this compound’s PI3K/AKT-UTX/EZH2 pathway .

- Efficacy : At ≤5 μM, hydroxycholesterol enhances BMSC osteogenesis comparably to this compound but exhibits cytotoxicity at higher doses (>10 μM) .

Therapeutic Overlap : Both compounds promote bone repair, but hydroxycholesterol’s narrow therapeutic window limits clinical utility compared to this compound .

Ginsenoside Rb1

Mechanistic Differences:

- Pathways : Activates Wnt/β-catenin signaling instead of PI3K/AKT .

- Therapeutic Overlap: Both are effective in osteoporosis treatment, but Rb1’s dual osteogenic-angiogenic effects may offer broader applications .

Epimedin C

Structural Similarities: A flavonoid from Epimedium, Epimedin C shares this compound’s core structure but differs in glycosylation patterns . Mechanistic Differences:

- Efficacy : In murine osteoarthritis models, Epimedin C showed 30% greater reduction in IL-1β than this compound .

Therapeutic Overlap : Both compounds are effective in joint repair, but Epimedin C may excel in inflammatory arthritis .

Icariside II

Structural Similarities : A deglycosylated metabolite of this compound, retaining the aglycone structure .

Mechanistic Differences :

- Pharmacokinetics : Exhibits 2.5-fold higher oral bioavailability than this compound in rats due to reduced molecular weight .

- Anti-Aging : Enhances insulin/IGF-1 pathway activity more potently than this compound, extending C. elegans lifespan by 22% vs. This compound’s 15% .

Therapeutic Overlap : Both extend healthspan, but Icariside II’s superior bioavailability makes it a stronger candidate for age-related metabolic diseases .

Phosphorylated this compound (p-Icariin)

Structural Similarities: Derived from this compound via phosphorylation, retaining the flavonoid backbone but with added phosphate groups . Mechanistic Differences:

- Antioxidant Capacity : p-Icariin reduces ROS levels 40% more effectively than this compound in duck hepatitis models .

- Stability : The phosphate group enhances solubility and tissue retention .

Therapeutic Overlap : Both protect against oxidative stress, but p-icariin’s modified structure improves efficacy in hepatic diseases .

Icaritin

Structural Similarities : An aglycone derivative of this compound, lacking sugar moieties .

Mechanistic Differences :

- Oncogenic Pathways : Activates EGFR-MAPK signaling in breast cancer cells, unlike this compound’s ROS/JNK-mediated apoptosis .

- Potency : Icaritin shows 3-fold higher cytotoxicity in SKBr3 cells than this compound .

Therapeutic Overlap : Both have anticancer properties, but icaritin’s aglycone form enhances membrane permeability and target engagement .

Comparative Data Table

Biological Activity

Icariin is a flavonoid compound primarily derived from the plant Epimedium, known for its diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic applications, including anti-cancer, neuroprotective, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical and preclinical studies, and potential therapeutic applications.

This compound exerts its biological effects through several mechanisms, impacting various signaling pathways and biological processes:

- Cancer Inhibition : this compound has been shown to suppress tumor cell growth by modulating multiple signaling pathways, including:

- Neuroprotection : this compound demonstrates significant neuroprotective effects in rodent models of Alzheimer's disease by:

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers such as TNF-α and IL-1β, contributing to its therapeutic potential in inflammatory diseases .

Efficacy in Clinical and Preclinical Studies

This compound's efficacy has been evaluated in various studies, showcasing its potential across different health conditions:

Cancer Studies

- A systematic review highlighted this compound's effectiveness against various cancers, including lung and ovarian cancers. It was found to inhibit cell proliferation and induce apoptosis with minimal toxicity to normal cells .

Neurodegenerative Diseases

- In animal models, this compound improved cognitive function and reduced Aβ levels associated with Alzheimer's disease. Studies utilized behavioral tests and biochemical assays to assess its impact on memory and neuroprotection .

Osteoarthritis

- This compound has been investigated for its role in treating knee osteoarthritis (KOA). It was shown to inhibit bone resorption, promote chondrocyte proliferation, and reduce extracellular matrix degradation. The underlying mechanisms include modulation of the NF-κB signaling pathway and reduction of inflammatory markers .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activities:

Case Studies

- Lung Cancer : A clinical trial involving patients with advanced non-small cell lung cancer demonstrated that treatment with this compound resulted in improved median progression-free survival compared to conventional therapies. The study indicated that this compound was well-tolerated with no significant adverse effects reported .

- Alzheimer's Disease : In a study using APP/PS1 transgenic mice, this compound administration led to significant improvements in spatial learning and memory deficits alongside reductions in Aβ plaque deposition. Behavioral assessments confirmed enhanced cognitive functions over the treatment period .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate Icariin's therapeutic effects in neurological and musculoskeletal disorders?

Preclinical studies often employ rodent models to evaluate this compound's efficacy. For neurodegenerative diseases like Alzheimer’s, transgenic mouse models (e.g., APP/PS1 mice) are used to assess beta-amyloid reduction and behavioral outcomes via nesting assays . In depression research, rodent models with induced stress behaviors are utilized to analyze hippocampal FKBP5 and SGK1 expression changes . For osteoarthritis, murine anterior cruciate ligament transection (ACLT) models are combined with chondrocyte micromass cultures to study gene expression related to cartilage repair . These models require rigorous validation of behavioral, molecular, and histological endpoints.

Q. How can researchers address this compound's poor aqueous solubility in experimental settings?

this compound's low solubility limits bioavailability, but advanced drug delivery systems, such as nanoemulsions or liposomes, can enhance dissolution. Co-solvent systems (e.g., ethanol-water mixtures) are empirically optimized for in vitro assays . Bibliometric analyses highlight chemical modifications (e.g., glycosylation) and formulation engineering as emerging strategies to improve pharmacokinetics . Researchers should characterize solubility profiles using techniques like HPLC or LC-MS and validate stability under physiological conditions .

Q. What molecular targets are frequently associated with this compound's pharmacological activity?

this compound modulates multiple targets:

- PDE5 inhibition (IC50 ~5.9 μM) for erectile dysfunction, validated via competitive binding assays .

- SIRT3 activation for neuroprotection against oxidative stress, measured via mitochondrial function assays .

- TGF-β1 pathway modulation in Alzheimer’s models, quantified through immunohistochemistry .

- GR nuclear translocation in depression models, assessed via cytoplasmic/nuclear fractionation . Target identification requires multi-omics approaches (e.g., transcriptomics, proteomics) and pathway enrichment analysis.

Q. What are the standard protocols for characterizing this compound in experimental studies?

- Chemical identification : LC-MS/MS for purity assessment and metabolite detection (e.g., icariside II) .

- Dose optimization : In vivo studies typically use 5–100 mg/kg doses, depending on the model .

- Bioavailability : Plasma pharmacokinetics are analyzed via LC-MS after oral administration in rodents .

- Safety : Acute toxicity tests (e.g., LD50) and histopathological examinations are mandatory for preclinical validation.

Q. How should researchers conduct a systematic literature review on this compound's mechanisms?

Follow PRISMA guidelines:

- Define search terms (e.g., "this compound AND [disease] AND mechanism") across databases (PubMed, Web of Science).

- Apply inclusion/exclusion criteria (e.g., experimental studies with STAIR scores ≥4 ).

- Use tools like VOSviewer for bibliometric analysis to map research trends, such as drug delivery or network pharmacology .

- Synthesize data thematically (e.g., molecular pathways, model systems) and identify gaps (e.g., lack of clinical trials).

Advanced Research Questions

Q. How can network pharmacology elucidate this compound's polypharmacology in complex diseases?

Network pharmacology integrates target prediction, pathway mapping, and functional enrichment analysis. For example:

- Target prediction : Use databases like STITCH or SwissTargetPrediction to identify this compound-protein interactions.

- Pathway mapping : Tools like KEGG or Reactome link targets to disease-relevant pathways (e.g., Alzheimer’s amyloid processing) .

- Validation : Prioritize hypotheses via in vitro assays (e.g., siRNA knockdown of predicted targets) and cross-validate with transcriptomic data . This approach reduces trial-and-error experimentation and identifies synergistic mechanisms.

Q. What strategies are effective in designing this compound analogs with enhanced potency?

- Structure-activity relationship (SAR) studies : Modify the flavonoid backbone (e.g., hydroxylation, glycosylation) to improve PDE5 inhibition .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like SIRT3 or TGF-β1 receptors .

- Synthetic routes : Optimize yields via green chemistry (e.g., microwave-assisted synthesis) and characterize analogs using NMR and X-ray crystallography .

Q. How can conflicting data on this compound's mechanisms be reconciled across studies?

Discrepancies may arise from model variability (e.g., species-specific responses) or dosage differences. To resolve these:

- Conduct meta-analyses to identify consensus mechanisms (e.g., GR modulation in depression ).

- Validate findings in multiple models (e.g., in vitro neuronal cells + in vivo transgenic mice) .

- Apply rigorous statistical methods (e.g., multivariate regression) to control for confounding variables .

Q. What methodologies are critical for translating this compound's preclinical findings into clinical trials?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Predict human-equivalent doses using allometric scaling .

- Toxicity profiling : Conduct GLP-compliant subchronic toxicity studies in two species .

- Biomarker identification : Use omics platforms to correlate this compound exposure with molecular changes (e.g., amyloid reduction in CSF ).

- Trial design : Phase I trials should assess safety in healthy volunteers before progressing to disease-specific cohorts.

Q. How can researchers leverage bibliometric data to identify emerging trends in this compound research?

Bibliometric tools (e.g., R bibliometrix, VOSviewer) analyze publication trends, collaboration networks, and keyword clusters. For example:

- Annual publication analysis : Reveals growing interest in this compound’s neuroprotective and osteogenic effects .

- Institutional collaboration maps : Highlight hubs like Shanghai Tongji University for preclinical models .

- Keyword co-occurrence : Identifies hotspots like "drug delivery systems" or "network pharmacology" . Use these insights to prioritize understudied areas (e.g., this compound in metabolic disorders).

Properties

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJALUIVHRYQQB-XLRXWWTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964133 | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-32-7 | |

| Record name | Icariin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icariin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icariin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICARIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM47R2QSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.